molecular formula C12H17NO B14906654 (4-(1-Methylpyrrolidin-2-yl)phenyl)methanol

(4-(1-Methylpyrrolidin-2-yl)phenyl)methanol

Katalognummer: B14906654
Molekulargewicht: 191.27 g/mol
InChI-Schlüssel: DTYBTJQHIAIOFA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-(1-Methylpyrrolidin-2-yl)phenyl)methanol is a compound that features a pyrrolidine ring attached to a phenyl group, which is further connected to a methanol group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-(1-Methylpyrrolidin-2-yl)phenyl)methanol can be achieved through several methods. One common approach involves the Petasis reaction, which is a multicomponent reaction involving an aldehyde, an amine, and a boronic acid . This method is favored due to its mild reaction conditions and high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high purity and yield. The process typically includes steps such as purification through column chromatography and crystallization to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions

(4-(1-Methylpyrrolidin-2-yl)phenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., Br2) and nitrating agents (e.g., HNO3) are used under acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted phenyl derivatives, aldehydes, and carboxylic acids, depending on the specific reaction conditions .

Wissenschaftliche Forschungsanwendungen

(4-(1-Methylpyrrolidin-2-yl)phenyl)methanol has several applications in scientific research:

Wirkmechanismus

The mechanism of action of (4-(1-Methylpyrrolidin-2-yl)phenyl)methanol involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with various enzymes and receptors, leading to biological effects. The compound’s ability to form hydrogen bonds and its steric properties contribute to its activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(4-(1-Methylpyrrolidin-2-yl)phenyl)methanol is unique due to its specific structural arrangement, which allows for diverse chemical reactivity and potential biological applications. Its combination of a pyrrolidine ring with a phenyl and methanol group provides a versatile scaffold for further functionalization and study .

Eigenschaften

Molekularformel

C12H17NO

Molekulargewicht

191.27 g/mol

IUPAC-Name

[4-(1-methylpyrrolidin-2-yl)phenyl]methanol

InChI

InChI=1S/C12H17NO/c1-13-8-2-3-12(13)11-6-4-10(9-14)5-7-11/h4-7,12,14H,2-3,8-9H2,1H3

InChI-Schlüssel

DTYBTJQHIAIOFA-UHFFFAOYSA-N

Kanonische SMILES

CN1CCCC1C2=CC=C(C=C2)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.